5-Indanyl Isothiocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
5-isothiocyanato-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c12-7-11-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZNKOAIZHUADV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374756 | |
| Record name | 5-Indanyl Isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149865-84-9 | |
| Record name | 5-Indanyl Isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 149865-84-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 5 Indanyl Isothiocyanate
Known Commercial Sourcing and Strategic Utilization as a Starting Material
5-Indanyl Isothiocyanate is a commercially available chemical compound, accessible through various suppliers of fine chemicals and building blocks for organic synthesis. researchgate.netoakwoodchemical.comscbt.com Its availability makes it a strategic starting material for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The indanyl moiety provides a rigid, bicyclic hydrocarbon framework, while the isothiocyanate group serves as a versatile reactive handle for a wide array of chemical transformations.
The isothiocyanate functional group (–N=C=S) is an electrophilic moiety that readily reacts with nucleophiles such as amines, hydrazines, and thiols. This reactivity is central to its utility as a synthetic precursor, enabling the construction of diverse molecular architectures. The compound is typically supplied for research and development purposes and serves as a key component in the synthesis of various derivatives. chemrxiv.org
Chemical Derivatization and Analog Synthesis Utilizing this compound
The reactivity of the isothiocyanate group in this compound allows for its extensive use in chemical derivatization and the synthesis of a wide range of analogs. These transformations are pivotal in developing new compounds with tailored biological activities and material properties.
Synthesis of Thiosemicarbazone Derivatives for Enhanced Biological Selectivity
This compound is a valuable precursor for the synthesis of thiosemicarbazone derivatives. Thiosemicarbazones are a class of compounds known for their diverse biological activities. The general synthesis involves the reaction of an isothiocyanate with a hydrazine (B178648) derivative to form a thiosemicarbazide (B42300), which is then condensed with an appropriate aldehyde or ketone.
While specific studies detailing the synthesis of thiosemicarbazones directly from this compound are not prevalent in the searched literature, the general synthetic route is well-established. The indanyl group can be incorporated to potentially enhance the biological selectivity and efficacy of the resulting thiosemicarbazone. The synthesis proceeds as follows:
Formation of Thiosemicarbazide: this compound reacts with hydrazine hydrate (B1144303) or a substituted hydrazine at the terminal nitrogen atom to yield a 4-(5-indanyl)-thiosemicarbazide.
Condensation to Thiosemicarbazone: The newly formed thiosemicarbazide is then reacted with a selected aldehyde or ketone. The nucleophilic attack of the unsubstituted nitrogen of the thiosemicarbazide onto the carbonyl carbon, followed by dehydration, results in the formation of the corresponding thiosemicarbazone.
This synthetic strategy allows for the creation of a library of thiosemicarbazone derivatives by varying the hydrazine and carbonyl components, enabling the exploration of structure-activity relationships for targeted biological applications.
Incorporation into Complex Molecular Scaffolds
The electrophilic nature of the isothiocyanate group makes this compound an excellent candidate for incorporation into more complex molecular scaffolds, including macrocycles, polymers, and heterocyclic systems.
Isothiocyanates are utilized in the cyclization of peptides, a strategy employed to enhance their stability, binding affinity, and biological activity. In the context of phage display, isothiocyanates can react with nucleophilic residues on a peptide, such as the N-terminal amine or the side chain of lysine, to form a stable thiourea (B124793) linkage, leading to macrocyclization.
While direct examples using this compound were not found, the general principle involves designing a peptide sequence with appropriately positioned nucleophilic amino acids. The reaction with a bifunctional linker containing an isothiocyanate group, or directly with a molecule like this compound if the peptide is designed to react with a separate anchoring point, can induce cyclization. This methodology is instrumental in the discovery of potent macrocyclic binders for various therapeutic targets.
Although specific examples of the use of this compound in the formation of polymer-supported bifunctional organocatalysts are not detailed in the provided search results, the chemical properties of the isothiocyanate group are well-suited for this application. Bifunctional organocatalysts often contain both an acidic and a basic moiety, such as a thiourea group (from the isothiocyanate) and an amine.
A general approach to immobilizing such a catalyst would involve:
Functionalization of a Polymer Support: A polymer backbone (e.g., polystyrene, polyethylene (B3416737) glycol) is functionalized with a primary or secondary amine.
Attachment of the Isothiocyanate: The amine-functionalized polymer is then reacted with this compound. The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate, forming a thiourea linkage and covalently attaching the indanyl-thiourea moiety to the polymer support.
This creates a polymer-supported catalyst that can be easily recovered and reused, a key advantage in sustainable chemistry. scilit.com The indanyl group would be part of the catalyst structure, potentially influencing its stereoselectivity and activity.
Isothiocyanates are versatile reagents in heterocyclic synthesis. rsc.orgresearchgate.netresearchgate.net They can react with compounds containing multiple nucleophilic centers to construct a variety of ring systems. The synthesis of triazolopyrimidines, a class of fused heterocycles with significant medicinal interest, can be envisioned using this compound as a key building block. dntb.gov.uanih.govarabjchem.org
A plausible synthetic route, based on established reactivity patterns of isothiocyanates, would involve the reaction of this compound with a suitable amino-substituted triazole or pyrimidine (B1678525) derivative. For instance, reaction with a 3-amino-1,2,4-triazole could proceed via the formation of a thiourea intermediate, followed by an intramolecular cyclization and elimination of a small molecule (like water or hydrogen sulfide) to yield the fused triazolopyrimidine core. The indanyl group would be appended to the heterocyclic scaffold, influencing its physicochemical and biological properties. bohrium.com
Strategies for Structural Diversification and Library Generation
The generation of a diverse chemical library based on the this compound scaffold is crucial for exploring its structure-activity relationships (SAR) in various applications, including drug discovery and materials science. The primary strategies for structural diversification revolve around two key areas: modification of the indanyl core and reactions involving the highly reactive isothiocyanate functional group.
Modification of the Indanyl Core:
Systematic modifications of the indane ring system can provide valuable insights into the spatial and electronic requirements for biological activity or material properties. Key diversification points include:
Substitution on the Aromatic Ring: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl chains) at other available positions on the benzene (B151609) ring of the indane moiety can significantly alter the molecule's electronic properties, lipophilicity, and steric profile.
Chiral Variations: If the synthesis allows for the introduction of stereocenters on the indanyl framework, the generation of enantiomerically pure or diastereomeric libraries can be explored, as stereochemistry often plays a critical role in biological interactions.
Reactions of the Isothiocyanate Group:
The isothiocyanate group is a versatile functional handle that can readily react with a wide range of nucleophiles to generate a diverse array of derivatives. This allows for the creation of large and varied chemical libraries from a single this compound precursor. Common reactions for library generation include:
Thiourea Formation: Reaction with primary and secondary amines is one of the most common and straightforward methods to generate a library of thiourea derivatives. The diversity of commercially available amines allows for the introduction of a vast array of chemical functionalities.
Thiocarbamate Formation: Alcohols and phenols can react with the isothiocyanate to yield thiocarbamates, introducing further structural and functional diversity.
Heterocycle Synthesis: Isothiocyanates are valuable precursors for the synthesis of various sulfur and nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules. nih.gov Cycloaddition reactions and condensation reactions with appropriately functionalized reagents can lead to the formation of thiazoles, thiadiazoles, and other heterocyclic systems.
These strategies can be employed in a combinatorial fashion to rapidly generate large libraries of this compound derivatives for high-throughput screening and other discovery efforts.
General Synthetic Strategies for Isothiocyanates Applicable to Indanyl Systems
The synthesis of this compound can be achieved through several general methods established for the preparation of isothiocyanates from primary amines. The choice of method often depends on factors such as the stability of the starting materials and products, desired yield, and scalability.
Amine-Based Conversion Methods (e.g., Reaction with Carbon Disulfide)
A prevalent and widely applicable method for the synthesis of isothiocyanates involves the reaction of a primary amine with carbon disulfide (CS₂). chemrxiv.org This reaction proceeds through the formation of a dithiocarbamate (B8719985) salt intermediate, which is then decomposed to the corresponding isothiocyanate. nih.gov This approach is highly relevant for the synthesis of this compound from 5-aminoindane.
The general two-step, one-pot reaction involves:
Formation of the Dithiocarbamate Salt: The primary amine (5-aminoindane) is reacted with carbon disulfide in the presence of a base, such as triethylamine (B128534) or an alkali metal hydroxide, to form the corresponding dithiocarbamate salt. organic-chemistry.orgtandfonline.com
Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent to eliminate a molecule of hydrogen sulfide (B99878) or a related sulfur species, yielding the isothiocyanate. chemrxiv.org
A variety of desulfurizing agents have been employed for this transformation, each with its own advantages and limitations. The selection of the appropriate reagent can be critical for achieving high yields and purity.
Table 1: Common Desulfurizing Agents for Dithiocarbamate Conversion
| Desulfurizing Agent | Key Features | Reference(s) |
| Tosyl Chloride (TsCl) | Mediates decomposition of the in situ generated dithiocarbamate salt. | organic-chemistry.org |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | A clean desulfurization reagent that produces volatile byproducts. | kiku.dk |
| Propane Phosphonic Acid Anhydride (T3P®) | An efficient desulfurating agent for converting dithiocarbamates. | organic-chemistry.org |
| Sodium Persulfate (Na₂S₂O₈) | Allows for the reaction to be conducted in water, offering a greener alternative. | rsc.org |
| Cyanuric Chloride (TCT) | Can be used in aqueous conditions for the conversion. | nih.gov |
This amine-based conversion method is generally robust and tolerates a wide range of functional groups, making it a suitable strategy for the synthesis of this compound and its derivatives. rsc.org
Advanced Catalytic and Electrochemical Approaches for Isothiocyanate Formation
In addition to traditional chemical methods, more advanced catalytic and electrochemical approaches for the synthesis of isothiocyanates have been developed. These methods often offer milder reaction conditions, higher efficiency, and improved sustainability profiles. organic-chemistry.orggre.ac.uk
Catalytic Approaches:
Photocatalysis: A photocatalyzed reaction of amines with carbon disulfide has been reported to provide both aliphatic and aromatic isothiocyanates in good yields under mild conditions. organic-chemistry.org This method utilizes light energy to drive the chemical transformation, often with higher selectivity and reduced waste.
Amine-Catalyzed Sulfurization of Isocyanides: An alternative catalytic route involves the reaction of isocyanides with elemental sulfur in the presence of a catalytic amount of an amine base, such as DBU. rsc.org This method avoids the use of highly toxic reagents like thiophosgene (B130339) or carbon disulfide. mdpi.com
Electrochemical Synthesis:
Electrochemical methods provide a powerful and environmentally friendly alternative for the synthesis of isothiocyanates. acs.org A practical, mild, and high-yielding electrochemical method involves the conversion of a primary amine and carbon disulfide. gre.ac.ukorganic-chemistry.org This process typically involves the in-situ formation of a dithiocarbamate salt followed by its anodic desulfurization. organic-chemistry.org
Table 2: Key Features of Advanced Synthetic Methods
| Method | Key Advantages | Reference(s) |
| Photocatalysis | Mild reaction conditions, high efficiency. | organic-chemistry.org |
| Amine-Catalyzed Sulfurization | Avoids toxic reagents like CS₂. | rsc.org |
| Electrochemical Synthesis | High-yielding, supporting-electrolyte-free, environmentally friendly. | gre.ac.ukacs.orgorganic-chemistry.org |
These advanced methodologies offer promising avenues for the synthesis of this compound, potentially providing higher yields, cleaner reaction profiles, and greater functional group tolerance compared to some traditional methods. The applicability of these methods would depend on the specific electrochemical and photochemical properties of the 5-aminoindane precursor.
Structure Activity Relationship Sar Investigations of 5 Indanyl Isothiocyanate and Its Analogs
Elucidation of Key Structural Moieties Influencing Biological Activity
The biological activity of 5-indanyl isothiocyanate and its analogs is primarily dictated by two key structural components: the electrophilic isothiocyanate group and the bulky indanyl scaffold.
The isothiocyanate (-N=C=S) group is widely recognized as the bioactive pharmacophore of this class of compounds. The carbon atom of the isothiocyanate is highly electrophilic and readily reacts with nucleophilic groups in biological macromolecules, such as the sulfhydryl groups of cysteine residues in proteins. This covalent interaction is often responsible for the modulation of protein function and the subsequent biological effects. The reactivity of the isothiocyanate group can be modulated by the electronic properties of the substituent it is attached to.
The indanyl moiety serves as a rigid, lipophilic scaffold that influences the compound's pharmacokinetic and pharmacodynamic properties. Its size, shape, and lipophilicity are critical for determining how the molecule interacts with the binding pocket of a target protein. The fusion of a benzene (B151609) ring with a cyclopentane ring creates a unique three-dimensional structure that can be exploited for achieving target selectivity. Modifications to the indanyl ring system, such as the introduction of substituents or alterations in the saturation of the five-membered ring, can significantly impact biological activity.
Analysis of Substituent Effects on Target Selectivity and Efficacy
The introduction of various substituents on the indanyl ring system of this compound can have a profound impact on its target selectivity and efficacy. These effects can be broadly categorized into electronic and steric effects.
Electronic Effects: The electronic nature of substituents on the aromatic ring of the indanyl moiety can influence the reactivity of the isothiocyanate group. Electron-withdrawing groups (e.g., nitro, cyano) can increase the electrophilicity of the isothiocyanate carbon, potentially leading to enhanced reactivity with target proteins. Conversely, electron-donating groups (e.g., methoxy, amino) may decrease its reactivity. The position of the substituent on the aromatic ring also plays a crucial role in modulating these electronic effects.
Steric Effects: The size and position of substituents on the indanyl scaffold can influence how the molecule fits into the binding site of a target protein. Bulky substituents can create steric hindrance, which may either prevent binding to a particular target or, conversely, promote a more favorable interaction with another. The strategic placement of substituents can be used to fine-tune the selectivity of the compound for a specific biological target over others. For instance, a substituent at a particular position might be necessary for a key interaction with a specific amino acid residue in the active site of an enzyme.
Hypothetical Data Table 1: Effect of Aromatic Ring Substituents on Target Enzyme Inhibition
| Compound | Substituent at C-6 | IC50 (µM) on Target X | IC50 (µM) on Target Y | Selectivity (Y/X) |
| This compound | H | 10 | 50 | 5 |
| Analog A | OCH3 | 15 | 45 | 3 |
| Analog B | Cl | 5 | 60 | 12 |
| Analog C | NO2 | 2 | 70 | 35 |
This table is for illustrative purposes and is based on general principles of SAR for isothiocyanates.
Principles of Rational Design for Modulating Pharmacological Profiles
The rational design of novel this compound analogs with improved pharmacological profiles involves a systematic approach to modifying the lead structure. This process is guided by an understanding of the SAR principles discussed previously and often employs computational modeling techniques.
Another important aspect is the introduction of functional groups that can form specific interactions with the target protein. For example, the addition of a hydrogen bond donor or acceptor at a strategic position on the indanyl ring could lead to a significant increase in binding affinity and selectivity.
Hypothetical Data Table 2: Rational Design to Improve Potency
| Compound | Modification | Rationale | IC50 (µM) |
| This compound | - | Lead Compound | 10 |
| Analog D | 6-OH | Introduce H-bond donor | 5 |
| Analog E | 1,1-dimethyl | Increase steric bulk and lipophilicity | 8 |
| Analog F | Indenyl isothiocyanate | Introduce conformational rigidity | 2 |
This table is for illustrative purposes and is based on established principles of rational drug design.
Comparative Analysis of Biological Potency Across Isothiocyanate Analogs
The biological potency of isothiocyanates is highly dependent on the nature of the group attached to the -N=C=S moiety. Comparing this compound to other well-known isothiocyanates can provide insights into the contribution of the indanyl scaffold.
For example, arylalkyl isothiocyanates , such as phenethyl isothiocyanate (PEITC), have been extensively studied. The length of the alkyl chain separating the aromatic ring from the isothiocyanate group is a critical determinant of activity in this class of compounds. In the case of this compound, the isothiocyanate group is directly attached to the aromatic ring of the indane system, making it an aryl isothiocyanate . This direct attachment influences the electronic properties and conformational flexibility of the isothiocyanate group compared to its arylalkyl counterparts.
Aliphatic isothiocyanates , such as sulforaphane (B1684495), represent another major class. These compounds lack a large aromatic ring system and have a flexible alkyl chain. The biological activity of these compounds is often related to their ability to modulate specific cellular pathways.
The rigid and bulky nature of the indanyl group in this compound likely confers a different target profile compared to more flexible arylalkyl or aliphatic isothiocyanates. The constrained conformation of the indanyl scaffold may allow for more specific interactions with certain protein targets, potentially leading to a unique pharmacological profile.
Hypothetical Data Table 3: Comparative Potency of Different Isothiocyanate Scaffolds
| Compound | Scaffold Type | Target Activity (Relative Potency) |
| Phenethyl Isothiocyanate (PEITC) | Arylalkyl | +++ |
| Sulforaphane | Aliphatic | ++++ |
| Benzyl (B1604629) Isothiocyanate (BITC) | Arylalkyl | ++ |
| This compound | Aryl (with fused ring) | +++ |
This table is for illustrative purposes and represents a hypothetical comparison based on the structural features of the compounds.
Mechanistic Elucidation of Biological Activities
Cellular and Molecular Mechanisms of Action (General Isothiocyanates, Applicable to 5-Indanyl Isothiocyanate Context)
The following sections detail the key mechanisms through which isothiocyanates are understood to exert their biological effects.
Isothiocyanates are recognized for their capacity to induce apoptosis, or programmed cell death, in various cell types. This process is crucial for eliminating damaged or dysfunctional cells. The apoptotic cascade initiated by ITCs involves multiple signaling pathways. A primary mechanism is the modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. ITCs can lead to the upregulation of Bax and downregulation of Bcl-2, thereby shifting the cellular balance towards apoptosis.
Furthermore, ITCs can trigger a decrease in the mitochondrial membrane potential, leading to the release of key apoptotic factors like cytochrome c and Smac/DIABLO from the mitochondria into the cytosol. This release subsequently activates caspase cascades, particularly caspase-3, which are central executioners of apoptosis. The activation of mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, also plays a role in ITC-induced apoptosis.
Isothiocyanates have been shown to interfere with the normal progression of the cell cycle, a tightly regulated process that governs cell division. By inducing cell cycle arrest, ITCs can prevent the proliferation of cells. This is often achieved through the modulation of cyclins and cyclin-dependent kinases (CDKs), which are key regulatory proteins of the cell cycle. For instance, studies have demonstrated that certain ITCs can inhibit various cyclins, such as A, D1, and E.
Moreover, ITCs can activate CDK inhibitors, such as p21 and p27. These proteins act as brakes on the cell cycle, halting its progression at specific checkpoints, notably the G1 and G2/M phases. This arrest allows time for DNA repair or, if the damage is too severe, can lead to the initiation of apoptosis. The accumulation of cells in the G2/M phase is a commonly observed effect of ITC treatment in cellular studies. nih.govoup.com
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in the progression of certain diseases. Isothiocyanates have demonstrated the ability to inhibit angiogenesis. nih.govresearchgate.net This anti-angiogenic activity is partly mediated by the suppression of key signaling molecules involved in blood vessel formation, such as vascular endothelial growth factor (VEGF). By reducing the expression and release of angiogenic factors, ITCs can limit the nutrient and oxygen supply to areas of rapid cell proliferation.
Table 1: Effects of Representative Isothiocyanates on Angiogenesis-Related Factors
| Isothiocyanate | Target Cell/Model | Observed Effect on Angiogenesis | Reference |
| Benzyl (B1604629) isothiocyanate (BITC) | Hepatocellular carcinoma model | Inhibited the release of VEGF | frontiersin.org |
| General Isothiocyanates | Various models | Suppression of vascular endothelial growth factor (VEGF) | nih.gov |
| Allyl isothiocyanate (AITC) | General review | Inhibition of angiogenic signals | scilit.com |
A significant mechanism by which isothiocyanates exert protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. oregonstate.edu Nrf2 is a transcription factor that plays a central role in the cellular defense against oxidative stress by regulating the expression of a wide array of cytoprotective genes.
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). Isothiocyanates can react with specific cysteine residues on Keap1, leading to a conformational change that results in the release of Nrf2. Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This binding initiates the transcription of numerous protective genes, including those encoding for phase II detoxification enzymes and antioxidant proteins. Sulforaphane (B1684495) is a well-studied, potent natural inducer of Nrf2. nih.gov
Isothiocyanates play a crucial role in maintaining intracellular redox homeostasis, which is the balance between oxidants and antioxidants. acs.org An imbalance leading to an excess of oxidants results in oxidative stress, a condition that can cause damage to cellular components.
The activation of the Nrf2 pathway by isothiocyanates is a primary mechanism for regulating the oxidative stress response. mdpi.com By inducing the expression of antioxidant enzymes, ITCs enhance the cell's capacity to neutralize reactive oxygen species (ROS). The Nrf2/ARE-dependent genes code for several key mediators of the antioxidant response, including glutathione (B108866) S-transferases (GSTs), thioredoxin, NAD(P)H quinone oxidoreductase 1 (NQO-1), and heme oxygenase 1 (HO-1). oregonstate.edu This upregulation of the cellular antioxidant defense system helps to restore redox balance and protect cells from oxidative damage. mdpi.com
Interactions with Enzyme Systems and Modulation of Enzymatic Pathways
Isothiocyanates, and by extension this compound, are known to interact with and modulate the activity of various enzyme systems, which is a key aspect of their biological effects. These interactions are broadly categorized into the modulation of phase I and phase II biotransformation enzymes.
Phase I enzymes, primarily the cytochrome P450 (CYP) superfamily, are involved in the metabolic activation of various compounds. nih.gov Some isothiocyanates have been shown to inhibit certain CYP isoforms, which can be a protective mechanism. For example, phenethyl isothiocyanate (PEITC) has been demonstrated to competitively or noncompetitively inhibit several human CYP isoforms, including CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP2E1. nih.govnih.gov The inhibitory potency can vary depending on the specific isothiocyanate and the CYP isoform. nih.gov
Conversely, isothiocyanates are potent inducers of phase II detoxification enzymes. oregonstate.eduacs.org These enzymes, such as glutathione S-transferases (GSTs), UDP-glucuronosyltransferases (UGTs), and NAD(P)H:quinone oxidoreductase 1 (NQO1), primarily function to increase the water solubility of compounds, facilitating their elimination from the body. oregonstate.edumdpi.com The induction of these enzymes is largely mediated through the activation of the Nrf2 pathway. oregonstate.edu Studies have shown that various isothiocyanates can increase the activity of GST and QR in different tissues. acs.orgnih.gov Furthermore, some isothiocyanates have been found to inhibit deubiquitinating enzymes (DUBs), such as USP9x and UCH37, which are implicated in tumorigenesis. nih.gov
Table 2: Modulation of Enzyme Activity by Representative Isothiocyanates
| Isothiocyanate | Enzyme System | Effect | Reference |
| Phenethyl isothiocyanate (PEITC) | Cytochrome P450 (various isoforms) | Inhibition | nih.govnih.gov |
| Sulforaphane (SFN) | Quinone Reductase (QR) & Glutathione S-Transferase (GST) | Induction | mdpi.com |
| Allyl isothiocyanate (AITC) | Quinone Reductase (QR) & Glutathione S-Transferase (GST) | Induction | mdpi.comnih.gov |
| Benzyl isothiocyanate (BITC) | Deubiquitinating Enzymes (DUBs) | Inhibition | nih.gov |
| Phenethyl isothiocyanate (PEITC) | Deubiquitinating Enzymes (DUBs) | Inhibition | nih.gov |
Inhibition of Phase I Carcinogen-Metabolizing Enzymes (e.g., Cytochrome P450)
Isothiocyanates are recognized for their capacity to inhibit Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily. youtube.commdpi.com These enzymes are crucial in the metabolic activation of pro-carcinogens into their ultimate carcinogenic forms. youtube.com The inhibitory action of isothiocyanates on CYP enzymes serves as a primary mechanism for their chemopreventive properties.
Different isothiocyanates exhibit varying degrees of inhibitory potency and selectivity towards specific CYP isoforms. For instance, phenethyl isothiocyanate (PEITC) has been shown to competitively inhibit CYP1A2 and CYP2A6. nih.gov It acts as a noncompetitive inhibitor for CYP2C9, CYP2C19, CYP2D6, and CYP2E1, and displays mixed-type inhibition for CYP3A4. nih.gov Allyl isothiocyanate has been found to reduce the catalytic activity, messenger RNA, and protein expression of CYP2C9. nih.gov This inhibition can prevent the activation of potential carcinogens, thereby reducing the risk of carcinogenesis. The electrophilic nature of the isothiocyanate group is central to this activity, allowing it to interact with and modulate the function of these critical enzymes.
| Isothiocyanate | Affected Cytochrome P450 Isoform | Type of Inhibition | Reference |
|---|---|---|---|
| Phenethyl isothiocyanate (PEITC) | CYP1A2, CYP2A6 | Competitive | nih.gov |
| Phenethyl isothiocyanate (PEITC) | CYP2C9, CYP2C19, CYP2D6, CYP2E1 | Noncompetitive | nih.gov |
| Phenethyl isothiocyanate (PEITC) | CYP3A4 | Mixed-type | nih.gov |
| Allyl isothiocyanate | CYP2C9 | Reduced activity and expression | nih.gov |
Induction of Phase II Detoxifying Enzymes (e.g., Glutathione S-transferases, NAD(P)H Quinone Dehydrogenase 1, UDP-glucuronosyltransferases)
A hallmark of isothiocyanate activity is the potent induction of Phase II detoxifying enzymes. nih.gov These enzymes play a pivotal role in cellular protection by catalyzing the conjugation of electrophilic compounds with endogenous ligands, such as glutathione, rendering them more water-soluble and readily excretable. upol.cz
Key Phase II enzymes induced by isothiocyanates include:
Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of reduced glutathione to a wide array of xenobiotics, playing a critical role in cellular protection against oxidative stress. upol.cz
NAD(P)H Quinone Dehydrogenase 1 (NQO1): Also known as quinone reductase, this enzyme is involved in the detoxification of quinones and their derivatives, protecting cells from oxidative damage. nih.govnih.gov
UDP-glucuronosyltransferases (UGTs): This family of enzymes is central to glucuronidation, a major pathway in the metabolism and detoxification of numerous xenobiotics and endogenous compounds. upol.czalspi.com
Studies have demonstrated that various plant-derived isothiocyanates can significantly increase the tissue levels of GST and NQO1 in different organs. nih.gov The ability of isothiocyanates to enhance the activities of microsomal epoxide hydrolase and glucuronosyl transferase is dependent on the specific chemical structure of the isothiocyanate's side chain. alspi.com This induction of the Phase II enzymatic shield is a crucial component of the protective effects attributed to compounds like this compound.
Modulation of Specific Enzyme Activities Relevant to Biological Pathways (e.g., Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase, NADPH oxidase, Glutathione Reductase, Thioredoxin Reductase, MEKK1, Histone Deacetylase)
Beyond the broad inhibition of Phase I and induction of Phase II enzymes, isothiocyanates modulate the activity of specific enzymes integral to various biological pathways.
Plasmodium falciparum Enzymes: The malaria parasite P. falciparum is reliant on a robust antioxidant system to survive within its host. nih.gov This system includes the enzymes glutathione reductase and thioredoxin reductase, which maintain the redox balance. nih.govnih.govd-nb.info The parasite's dihydroorotate dehydrogenase is another critical enzyme for its survival. d-nb.info The unique redox biology of P. falciparum presents potential targets for inhibitory compounds.
MEKK1: Mitogen-activated protein kinase/extracellular signal-regulated kinase kinase kinase 1 (MEKK1) activity can be inhibited by isothiocyanates, potentially through the covalent modification of a specific cysteine residue (Cys1238). nih.gov
Histone Deacetylase (HDAC): In P. falciparum, HDACs play a significant role in regulating the transcriptional cascade of the parasite's life cycle. plos.org Inhibition of HDAC activity leads to a dramatic de-regulation of gene expression, highlighting HDACs as potential therapeutic targets. plos.org
Myrosinase-Mediated Glucosinolate Hydrolysis Context for Isothiocyanate Formation
Isothiocyanates are naturally derived from the enzymatic hydrolysis of glucosinolates, which are sulfur-containing compounds found abundantly in cruciferous vegetables. frontiersin.orgnih.govresearchgate.net This conversion is catalyzed by the enzyme myrosinase. aacrjournals.orgnih.gov In intact plant cells, glucosinolates and myrosinase are physically segregated. frontiersin.orgnih.govnih.gov However, when the plant tissue is damaged, such as through chewing or cutting, myrosinase comes into contact with glucosinolates, initiating the hydrolysis process. frontiersin.orgnih.govnih.gov
The hydrolysis reaction involves the cleavage of the glucose group from the glucosinolate, which forms an unstable aglycone intermediate. nih.govaacrjournals.org This intermediate then spontaneously rearranges to form one of several products, with the formation of an isothiocyanate being the most common outcome under neutral pH conditions. nih.govaacrjournals.org This enzymatic process is the primary natural source of isothiocyanates, including the parent structures that can be synthetically modified to create compounds like this compound.
Identification and Characterization of Direct Molecular Targets
The electrophilic nature of the isothiocyanate functional group (-N=C=S) dictates its interaction with cellular macromolecules. This reactivity leads to the covalent modification of proteins and direct engagement with components of key signaling pathways, which are fundamental to its biological impact.
Covalent Modification of Proteins and Amino Acid Residues (e.g., Cysteine Thiols)
Isothiocyanates are highly reactive electrophiles that readily form covalent bonds with nucleophilic groups in cellular molecules. nih.govnih.gov A primary target for this covalent modification is the sulfhydryl (thiol) group of cysteine residues within proteins. nih.gov This interaction can significantly alter the protein's structure and function.
For example, isothiocyanates have been shown to covalently modify tubulin, a protein essential for microtubule formation and cellular structure. nih.gov Proteomic analysis has identified specific cysteine residues on human DNA topoisomerase IIα that are covalently modified by benzyl isothiocyanate. tmu.edu.tw This modification is thought to contribute to the induction of apoptosis. tmu.edu.tw The extent of this protein binding can differ between various isothiocyanates, influencing their relative potency. researchgate.net This mechanism of direct covalent adduction to functional proteins is a key driver of the cellular responses elicited by isothiocyanates.
Interactions with Key Signaling Pathway Components (e.g., MAP K, PI3K/AKT/mTOR, p53, Bcl-2 Family, Matrix-Metalloproteinases, Twist, β-catenin)
Isothiocyanates exert significant influence over cellular behavior by modulating critical signaling pathways that regulate cell growth, proliferation, and survival.
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth and metabolism and is frequently dysregulated in cancer. nih.govmdpi.commdpi.com Isothiocyanates like sulforaphane have been shown to inhibit this pathway, often by suppressing the phosphorylation of Akt. mdpi.com This inhibition can lead to decreased cell proliferation and the induction of apoptosis. nih.govmdpi.com
MAPK Pathway: The mitogen-activated protein kinase (MAPK) cascade is involved in transmitting signals from the cell surface to the nucleus, regulating processes such as proliferation, differentiation, and apoptosis. mdpi.comresearchgate.net Studies have shown that PEITC can activate MAPK signaling pathways as part of its anti-carcinogenic activity. nih.gov
p53 and Bcl-2 Family: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Isothiocyanates can activate the p53 pathway. nih.gov This can, in turn, influence the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, tipping the cellular balance towards apoptosis.
The modulation of these interconnected signaling networks is a crucial aspect of the mechanism by which this compound can influence cellular fate.
Despite a comprehensive search of available scientific literature, no research studies, detailed findings, or data tables detailing the specific ligand-receptor binding modulations of This compound with Delta Opioid Receptors or the Macrophage Migration Inhibitory Factor (MIF)-CD74 complex could be identified.
The current body of scientific evidence focuses on other isothiocyanate compounds in relation to these targets. For instance, various isothiocyanates, such as sulforaphane and phenethyl isothiocyanate, have been studied for their ability to covalently inhibit MIF and interfere with the MIF-CD74 receptor interaction. Similarly, compounds like naltrindole-5'-isothiocyanate have been investigated for their antagonist activity at delta-opioid receptors.
However, research specifically elucidating the mechanistic interactions of this compound with either of these receptor systems is not present in the available literature. Therefore, the requested article section with detailed research findings and data tables on this specific compound cannot be generated.
Preclinical Investigation of Biological Effects in Vitro and in Vivo Models
In Vitro Studies Using Cellular and Biochemical Assays
The biological activities of 5-indanyl isothiocyanate and related isothiocyanates (ITCs) have been explored through a variety of in vitro models, revealing a range of effects at the cellular and biochemical levels. These studies utilize cultured human cell lines and isolated biochemical systems to elucidate the mechanisms underlying the observed biological responses.
Isothiocyanates, a class of compounds to which this compound belongs, have demonstrated notable antiproliferative and cytostatic effects across a spectrum of cancer cell lines. nih.gov These natural compounds are recognized for their potential as cancer chemopreventive agents. nih.govnih.gov The antiproliferative activity of ITCs is often dose-dependent. For instance, phenethyl isothiocyanate (PEITC) has been shown to reduce the growth of ovarian cancer cell lines such as SKOV-3, OVCAR-3, and NUTU-19 in a dose-dependent manner. mdpi.com Similarly, sulforaphane (B1684495), another well-studied ITC, exhibited dose- and time-dependent anti-proliferative effects in various ovarian cancer cells. mdpi.com
Studies have reported the half-maximal inhibitory concentration (IC50) values for several ITCs in different cell lines. For example, the IC50 values for PEITC were approximately 27.7 µM, 23.2 µM, and 25.1 µM for SKOV-3, OVCAR-3, and NUTU-19 cells, respectively. mdpi.com Sulforaphane showed IC50 values of 40 µM for SKOV-3 cells and 25 µM for C3 and T3 cells. mdpi.com In human breast cancer cell lines, PEITC attenuated cellular adhesion, migration, and invasion in both MCF-7 and MDA-MB-231 cells. mdpi.com While many ITCs show broad antiproliferative activity, some studies indicate a degree of selectivity. For example, one study noted that allyl isothiocyanate (AITC) did not have significant inhibitory effects on cell proliferation in the MDA-MB-231 human breast cancer cell line. mdpi.com Multidrug-resistant cell lines, such as HL60/ADR and HL60/VCR, have been found to be less sensitive to the effects of six different ITCs compared to the parental HL60 cell line, with IC50 values being 2.0 to 2.8 times higher in the resistant cells. nih.gov
Table 1: Antiproliferative and Cytostatic Effects of Various Isothiocyanates in Different Cell Lines
| Compound | Cell Line | Effect | IC50 Value |
|---|---|---|---|
| Phenethyl isothiocyanate (PEITC) | SKOV-3 (Ovarian Cancer) | Reduced growth | ~27.7 µM |
| Phenethyl isothiocyanate (PEITC) | OVCAR-3 (Ovarian Cancer) | Reduced growth | ~23.2 µM |
| Phenethyl isothiocyanate (PEITC) | NUTU-19 (Ovarian Cancer) | Reduced growth | ~25.1 µM |
| Sulforaphane (SFN) | SKOV-3 (Ovarian Cancer) | Anti-proliferative | 40 µM |
| Sulforaphane (SFN) | C3 and T3 (Ovarian Cancer) | Anti-proliferative | 25 µM |
| Benzyl (B1604629) isothiocyanate (BITC) | Capan-2 (Pancreatic Cancer) | Growth inhibition | Not specified |
| Benzyl isothiocyanate (BITC) | MiaPaCa-2 (Pancreatic Cancer) | Growth inhibition | Not specified |
Isothiocyanates are known to induce apoptosis and cause perturbations in the cell cycle of cancer cells. nih.gov This induction of programmed cell death is a key mechanism behind their anticancer activity. mdpi.com For example, treatment with sulforaphene (B1682523), an isothiocyanate, led to morphological changes characteristic of apoptosis in HepG2 human hepatocarcinoma cells, including cell shrinkage, membrane blebbing, chromatin condensation, and nuclear fragmentation. nih.gov
The process of apoptosis induction by ITCs often involves the activation of caspases, a family of proteases crucial for executing programmed cell death. dovepress.com PEITC has been shown to activate caspases-3 and -8 in cervical cancer cells. mdpi.com In another study, sulforaphene treatment increased the activity of caspases-3/7 and -9 in HepG2 cells. nih.gov The involvement of caspases in PEITC-mediated apoptosis in cervical cancer cells was further confirmed by investigating the role of caspases-8, -9, and -3. frontiersin.org
In addition to apoptosis, ITCs can disrupt the normal progression of the cell cycle. nih.gov All six ITCs tested in one study, including allyl-ITC (AITC), benzyl-ITC (BITC), and PEITC, induced a time- and dose-dependent G2/M arrest in HL60 cells. nih.gov AITC was found to be the most effective in this regard, causing a 52% accumulation of cells in the G2/M phase at a concentration of 10 µM after 24 hours. nih.gov Furthermore, sulforaphene was found to cause cell cycle arrest at the Sub G0/G1 phase in HepG2 cells. nih.gov In pancreatic cancer cells, BITC has been shown to induce G2/M arrest. researchgate.net
The metastatic spread of cancer is a major cause of mortality, and the inhibition of cancer cell migration and invasion is a critical therapeutic goal. nih.gov Several isothiocyanates have been shown to impede these processes in various cancer cell models. mdpi.com For instance, PEITC has been observed to significantly inhibit the migration and invasion of ovarian cancer cells (SKOV-3 and HO8910) and suppress the metastatic properties of epithelial ovarian cancer in a dose-dependent manner. mdpi.com
Studies on C6 glioma cells have demonstrated that ITCs such as benzyl isothiocyanate (BITC), phenethyl isothiocyanate (PEITC), and sulforaphane (SFN) can decrease cellular migration and invasion. researchgate.netnih.gov At a concentration of 10 µM, BITC, PEITC, and SFN reduced C6 glioma cell migration by 88%, 76%, and 68%, respectively. researchgate.net In a Matrigel-based Transwell invasion assay, these ITCs also reduced C6 glioma cell invasion by 83%, 70%, and 61%, respectively. researchgate.net The mechanism for this is thought to be related to the inhibition of matrix metalloproteinase-9 (MMP-9) expression. researchgate.netnih.gov AITC has also been found to suppress the motility of human gastric cancer AGS cells in a scratch wound healing assay and inhibit cell migration and invasion in transwell chamber assays. nih.gov
Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp or ABCB1), which actively pump drugs out of cancer cells. mdpi.commdpi.com Certain isothiocyanates have been investigated for their ability to modulate this resistance.
Studies have shown that some ITCs can inhibit the function of P-gp and another MDR-associated protein, MRP1. nih.gov For example, 1-naphthyl-ITC was found to significantly increase the accumulation of the P-gp substrates daunomycin and vinblastine (B1199706) in resistant MCF-7/ADR (P-gp overexpressing) and PANC-1 (MRP1 overexpressing) cells. nih.gov Specifically, it increased vinblastine accumulation 40-fold in the resistant MCF-7 cells. nih.gov Benzyl-isothiocyanate also had significant effects on drug accumulation in resistant MCF-7 cells. nih.gov These effects were generally observed at a 50 µM concentration of the ITCs. nih.gov
Interestingly, while PEITC can inhibit P-gp and MRP1, it does not appear to be a substrate for P-gp itself. nih.gov However, PEITC is transported by another related protein, MRP2, and this transport is dependent on intracellular glutathione (B108866) (GSH). nih.gov This suggests a complex interaction between different ITCs and the various transporters involved in multidrug resistance.
Isothiocyanates are known to interact with and modulate the activity of various enzymes, which is a key part of their biological effects. nih.gov A significant finding is that ITCs like benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) can effectively inhibit deubiquitinating enzymes (DUBs), such as USP9x and UCH37, which are linked to tumorigenesis. nih.gov This inhibition was observed in cell lysates and living cells at physiologically relevant concentrations. nih.govresearchgate.net The inhibition of USP9x by ITCs leads to increased ubiquitination and subsequent degradation of the antiapoptotic protein Mcl-1. nih.gov
Furthermore, ITCs are recognized as potent inhibitors of phase I drug-metabolizing enzymes and inducers of phase II enzymes. nih.govnih.gov This dual activity helps in reducing the bio-activation of carcinogens and enhancing their detoxification. nih.gov For instance, sulforaphane's chemopreventive effects are largely attributed to its ability to induce phase II enzymes through the activation of the Keap1/Nrf2 pathway. nih.gov In hepatoma cells, sulforaphane-mediated induction of Nrf2 was linked to the activation of heme oxygenase 1 and inhibition of p38. nih.gov
Isothiocyanates have demonstrated a broad spectrum of antimicrobial activity against various pathogens, including those relevant to human health. nih.govnih.gov Their efficacy against both foodborne and plant pathogens is well-documented. nih.gov
Benzyl isothiocyanate (BITC) has been reported to have a strong inhibitory effect on several common foodborne pathogens. researchgate.net Studies have shown its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2.9 to 110 µg/mL. mdpi.com Both BITC and phenethyl isothiocyanate (PEITC) showed high antibacterial activity rates, up to 87%, against MRSA. mdpi.com
Allyl isothiocyanate (AITC) and BITC have also been tested against Campylobacter jejuni, a significant cause of foodborne illness. frontiersin.org BITC displayed a more potent antibacterial effect with a MIC of 1.25–5 μg/mL, compared to AITC's MIC of 50–200 μg/mL. frontiersin.org These compounds were found to be bactericidal rather than bacteriostatic. frontiersin.org While ITCs are effective against a range of bacteria, including those with resistant phenotypes, the variability in testing methods across studies can make direct comparisons of the antimicrobial activity of different ITCs challenging. nih.gov
Table 2: Antimicrobial Activity of Isothiocyanates against Various Pathogens
| Isothiocyanate | Pathogen | Activity | MIC Range |
|---|---|---|---|
| Benzyl isothiocyanate (BITC) | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial | 2.9 - 110 µg/mL |
| Phenethyl isothiocyanate (PEITC) | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial | Not specified, but high activity rate |
| Benzyl isothiocyanate (BITC) | Campylobacter jejuni | Bactericidal | 1.25 - 5 µg/mL |
| Allyl isothiocyanate (AITC) | Campylobacter jejuni | Bactericidal | 50 - 200 µg/mL |
In Vivo Studies Using Relevant Animal Models
There is currently no available scientific literature detailing the in vivo assessment of this compound in experimental disease models for cancer chemoprevention or anti-parasitic activity.
Information regarding the biological outcomes and the modulation of cellular pathways by this compound in whole organism systems is not present in the current body of scientific research.
Metabolic Fate and Biotransformation Pathways
Metabolic Conjugation Pathways for Isothiocyanates
The primary route for the metabolism of isothiocyanates in the body is through conjugation with endogenous molecules, which increases their water solubility and facilitates their excretion.
Glutathione (B108866) Conjugation and Formation of Dithiocarbamates
Upon absorption, isothiocyanates are rapidly conjugated with glutathione (GSH), a tripeptide thiol present in high concentrations within cells. nih.gov This reaction, which can occur non-enzymatically, is significantly catalyzed by glutathione S-transferases (GSTs). nih.gov The conjugation of the electrophilic isothiocyanate group with the nucleophilic thiol group of glutathione results in the formation of a dithiocarbamate (B8719985) conjugate. nih.gov This initial conjugation is a crucial step in the detoxification and elimination of isothiocyanates. nih.govencyclopedia.pub Studies with various isothiocyanates have demonstrated that this conjugation is a major event, leading to a significant reduction in cellular GSH levels upon exposure. nih.gov The efficiency of this conjugation can vary between different isothiocyanates and is influenced by the specific GST isoenzymes involved. For instance, GSTP1-1 and GSTM1-1 have been shown to be highly efficient catalysts for the glutathione conjugation of several plant-derived isothiocyanates. nih.gov
| Isothiocyanate | Catalyzing Enzyme | Specific Activity (nmol/min/mg) |
|---|---|---|
| Benzyl (B1604629) isothiocyanate | hGSTM1-1 | 18,900 |
| Phenethyl isothiocyanate | hGSTM1-1 | 11,300 |
| Allyl isothiocyanate | hGSTM1-1 | 3,800 |
| Sulforaphane (B1684495) | hGSTM1-1 | 1,100 |
| Benzyl isothiocyanate | hGSTP1-1 | 2,400 |
| Phenethyl isothiocyanate | hGSTP1-1 | 1,800 |
| Allyl isothiocyanate | hGSTP1-1 | 600 |
| Sulforaphane | hGSTP1-1 | 200 |
Data for this table is derived from studies on common isothiocyanates and is intended to be representative of the general metabolic pathway. Specific data for 5-Indanyl Isothiocyanate is not currently available.
Sequential Metabolism via the Mercapturic Acid Pathway
Following the initial glutathione conjugation, the resulting dithiocarbamate undergoes a series of enzymatic modifications known as the mercapturic acid pathway. nih.gov This pathway is a major route for the biotransformation of a wide range of xenobiotics. The glutathione conjugate is sequentially cleaved by γ-glutamyltransferase and dipeptidases to form the corresponding cysteinylglycine (B43971) and then cysteine conjugates. nih.gov The final step in this pathway is the N-acetylation of the cysteine conjugate by N-acetyltransferase to form a mercapturic acid, or N-acetylcysteine conjugate. nih.gov These mercapturic acids are water-soluble and are readily excreted in the urine. nih.gov The metabolites of this pathway, including the glutathione, cysteinylglycine, cysteine, and N-acetylcysteine conjugates, have been identified for various isothiocyanates in both animal and human studies. nih.govnih.gov
Enzymatic Hydrolysis of Glucosinolate Precursors (for general Isothiocyanates)
Isothiocyanates, including presumably this compound, are typically not present in their active form in plants. Instead, they exist as their precursors, glucosinolates. The conversion of glucosinolates to isothiocyanates is an enzymatic process.
Role of the Plant Glucosinolate-Myrosinase System in Isothiocyanate Formation
In plants, glucosinolates and the enzyme myrosinase (a thioglucosidase) are stored in separate compartments within the plant cells. nih.gov When the plant tissue is damaged, for instance by chewing or cutting, myrosinase comes into contact with the glucosinolates, catalyzing their hydrolysis. nih.gov This enzymatic reaction cleaves the glucose molecule from the glucosinolate, leading to the formation of an unstable aglycone intermediate. This intermediate then spontaneously rearranges to form an isothiocyanate, a nitrile, or a thiocyanate, depending on the specific glucosinolate structure and the reaction conditions such as pH and the presence of certain protein cofactors. mdpi.com
Contribution of Microbial Metabolism (e.g., Gut Microbiota) to Isothiocyanate Generation
In cases where plant myrosinase is inactivated, for example through cooking, the gut microbiota can play a role in the generation of isothiocyanates from ingested glucosinolates. nih.gov Certain bacteria within the gastrointestinal tract possess myrosinase-like activity and are capable of hydrolyzing glucosinolates, leading to the release of isothiocyanates. nih.gov However, the efficiency of this microbial conversion can be variable among individuals, likely due to differences in the composition and activity of their gut microbiota. nih.gov
Factors Influencing Biotransformation and Metabolic Stability in Experimental Systems
The biotransformation and metabolic stability of isothiocyanates are influenced by a variety of factors in experimental settings. Metabolic stability assays, often conducted using in vitro systems such as liver microsomes, S9 fractions, or hepatocytes, are crucial for predicting a compound's in vivo behavior. researchgate.netnuvisan.comwuxiapptec.com
Several factors can impact the outcome of these assays:
Enzyme Systems: The choice of the in vitro system is critical. Liver microsomes primarily assess Phase I metabolism (e.g., oxidation by cytochrome P450 enzymes), while S9 fractions and hepatocytes contain both Phase I and Phase II enzymes, providing a more comprehensive picture of metabolism, including conjugation reactions. wuxiapptec.comspringernature.com
Cofactor Availability: The presence of necessary cofactors, such as NADPH for Phase I reactions and UDPGA and PAPS for some Phase II reactions, is essential for enzymatic activity in in vitro systems. researcher.life
Compound Concentration: The initial concentration of the test compound can affect enzyme kinetics and the rate of metabolism.
Incubation Time: The duration of the incubation period will determine the extent of metabolism observed.
pH and Temperature: As with any enzymatic reaction, pH and temperature can significantly influence the rate of biotransformation. nih.govmdpi.com
Species Differences: The expression and activity of metabolic enzymes can vary significantly between different species (e.g., rat, mouse, human), which is an important consideration when extrapolating in vitro data to predict human metabolism. nuvisan.com
Genetic Polymorphisms: Variations in the genes encoding for metabolic enzymes, such as GSTs, can lead to inter-individual differences in the rate and extent of isothiocyanate metabolism. nih.gov
| In Vitro System | Primary Metabolic Pathways Assessed | Advantages | Limitations |
|---|---|---|---|
| Liver Microsomes | Phase I (CYP, FMO) | High-throughput, cost-effective, good for initial screening. wuxiapptec.com | Lacks Phase II enzymes (except some UGTs), may not reflect in vivo clearance for compounds metabolized by other pathways. researcher.life |
| Liver S9 Fraction | Phase I and Phase II (cytosolic enzymes) | Broader metabolic coverage than microsomes. wuxiapptec.com | Lower concentration of some enzymes compared to whole cells. |
| Hepatocytes | Phase I and Phase II, transporter activity | Most closely represents the in vivo liver environment, contains a full complement of metabolic enzymes and cofactors. nuvisan.com | More expensive, lower throughput, viability can be an issue. |
Advanced Research Methodologies and Future Directions
Application of Computational Chemistry and Molecular Modeling in SAR and Mechanism Studies
Currently, there is a notable absence of published studies specifically applying computational chemistry and molecular modeling to investigate the structure-activity relationships (SAR) and mechanisms of action of 5-indanyl isothiocyanate. However, these in silico approaches are invaluable for predicting the biological activities and molecular interactions of novel compounds.
Future research endeavors could employ these methodologies to build a comprehensive profile of this compound. Key computational techniques that would be applicable include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies could establish mathematical relationships between the structural features of this compound and its potential biological activities. By comparing its structural properties with those of other isothiocyanates with known activities, predictive models could be developed to guide further experimental studies.
Molecular Docking: This technique could be used to predict the binding affinity and orientation of this compound at the active sites of various protein targets. This would provide insights into its potential mechanisms of action and help identify high-priority targets for biological screening.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between this compound and its putative biological targets, offering a deeper understanding of the stability of these interactions and the conformational changes that may occur upon binding.
A hypothetical application of these techniques is presented in the table below, illustrating the type of data that could be generated.
| Computational Method | Potential Application for this compound | Predicted Outcome/Insight |
| QSAR | Predicting anti-inflammatory activity based on structural descriptors. | Identification of key structural motifs contributing to activity. |
| Molecular Docking | Simulating the binding to cyclooxygenase-2 (COX-2). | Prediction of binding energy and key interacting amino acid residues. |
| MD Simulations | Analyzing the stability of the this compound-COX-2 complex over time. | Understanding the dynamic behavior and stability of the ligand-protein interaction. |
Integration of High-Throughput Screening and Omics Technologies for Novel Target Identification
The identification of novel molecular targets is crucial for understanding the biological effects of this compound. High-throughput screening (HTS) and various "omics" technologies offer powerful platforms for achieving this. To date, specific studies utilizing these approaches for this compound have not been reported.
Future research could integrate these technologies in the following ways:
High-Throughput Screening (HTS): HTS assays could be employed to rapidly screen large libraries of compounds, including this compound, against a panel of biological targets to identify potential "hits." nih.gov
Proteomics: Mass spectrometry-based proteomics can be used to identify proteins that are covalently modified by this compound in cellular systems. nih.gov This approach can provide direct evidence of protein-compound interactions and help to elucidate its mechanism of action.
Genomics and Transcriptomics: These technologies can be used to analyze changes in gene expression in cells or tissues treated with this compound, providing a global view of the cellular pathways affected by the compound.
Metabolomics: This approach can identify changes in the metabolic profile of cells or organisms in response to treatment with this compound, offering insights into its effects on cellular metabolism.
The following table illustrates a potential workflow for integrating these technologies.
| Technology | Application | Expected Information |
| HTS | Screening against a kinase panel. | Identification of specific kinases inhibited by this compound. |
| Proteomics | Identifying protein adducts in treated cancer cells. | A list of direct protein targets of this compound. |
| Transcriptomics | Analyzing mRNA expression changes in immune cells. | Identification of signaling pathways modulated by the compound. |
| Metabolomics | Profiling metabolic changes in response to treatment. | Understanding the impact on cellular energy and biosynthetic pathways. |
Innovative Strategies for Enhancing Isothiocyanate Stability and Delivery in Research Settings
Isothiocyanates can be volatile and susceptible to degradation, which presents challenges for their use in research. While no specific studies on the stability and delivery of this compound are available, innovative formulation strategies developed for other isothiocyanates could be adapted.
Future research in this area could focus on:
Encapsulation Technologies:
Liposomes: Encapsulating this compound within liposomal nanoparticles could improve its solubility, stability, and cellular uptake. mdpi.com
Nanoparticles: Polymeric nanoparticles can be designed for controlled release and targeted delivery of isothiocyanates. nih.gov
Cyclodextrins: These molecules can form inclusion complexes with isothiocyanates, enhancing their stability and solubility in aqueous solutions. mdpi.com
The table below summarizes potential delivery systems and their advantages.
| Delivery System | Potential Advantage for this compound |
| Liposomes | Increased bioavailability and reduced off-target effects. |
| Polymeric Nanoparticles | Sustained release and potential for targeted delivery. |
| Cyclodextrins | Enhanced stability and improved handling for in vitro experiments. |
Exploration of Emerging Medicinal Chemistry Applications Beyond Current Scope
The medicinal chemistry applications of isothiocyanates are an active area of research, with studies exploring their potential in various therapeutic areas. For this compound, such applications remain to be investigated.
Future medicinal chemistry research could explore the potential of this compound in areas such as:
Neuroinflammation: Given that some isothiocyanates have shown neuroprotective effects, investigating the potential of this compound to modulate neuroinflammatory pathways would be a logical next step. nih.govfrontiersin.orgresearchgate.net
Cancer Research: Many isothiocyanates have been studied for their anticancer properties. nih.govfrontiersin.orgnih.gov The potential of this compound to inhibit cancer cell growth and induce apoptosis warrants investigation.
Antimicrobial Activity: The antimicrobial properties of isothiocyanates against a range of pathogens are well-documented. nih.govresearchgate.netnih.govmdpi.com Screening this compound for activity against clinically relevant bacteria and fungi could reveal new applications.
Development of this compound-Derived Research Probes and Chemical Tools
The development of chemical probes derived from this compound would be instrumental in identifying its molecular targets and studying its mechanism of action. To date, no such probes have been described in the literature.
Future research could focus on the synthesis of:
Fluorescently Labeled Probes: Attaching a fluorescent tag to this compound would allow for the visualization of its subcellular localization and interaction with cellular components using techniques like fluorescence microscopy. nih.govfishersci.comaatbio.comcaymanchem.comabcam.com
Biotinylated Probes: A biotin (B1667282) tag would enable the affinity purification of proteins that bind to this compound, facilitating their identification by mass spectrometry.
Clickable Probes: Incorporating a "clickable" functional group, such as an alkyne or azide, would allow for the bioorthogonal labeling of this compound targets in complex biological systems.
The following table outlines the types of probes and their research applications.
| Probe Type | Application |
| Fluorescent Probe | Cellular imaging and localization studies. |
| Biotinylated Probe | Affinity-based target protein pull-down and identification. |
| Clickable Probe | In situ labeling and identification of binding partners. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Indanyl Isothiocyanate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves reacting tert-butylcarbazate with this compound, followed by acid hydrolysis to remove the β-Boc group. For example, a 44% yield was achieved by reacting the intermediate with isatin under controlled conditions . Optimization strategies include adjusting stoichiometry, temperature, and purification steps (e.g., column chromatography). Comparative studies with other isothiocyanates suggest that catalysts like copper sulfate or phosphoric acid may enhance efficiency, though direct evidence for 5-Indanyl derivatives requires further validation .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Safety measures include using fume hoods, gloves, and eye protection. Although direct irritation data for this compound are limited, analogous compounds (e.g., Fluorescein isothiocyanate) indicate low acute toxicity but potential respiratory sensitization. Post-exposure protocols: rinse eyes with water for 15 minutes, wash skin with soap, and seek medical attention if symptoms persist .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?
- Methodological Answer : H NMR (DMSO-d6) reveals characteristic peaks at δ 12.75 (s, 1H, NH), 7.78 (d, J=7.4 Hz, aromatic), and 2.83–2.94 ppm (m, 4H, indanyl CH2). LC-MS (RT=6.562 min) and HRMS (calculated m/z 337.1129) confirm molecular identity. Key markers include the isothiocyanate (-NCS) group’s IR absorption near 2050 cm⁻¹, though this requires experimental validation .
Advanced Research Questions
Q. How can factorial design approaches optimize experimental parameters in studies involving this compound?
- Methodological Answer : Fractional factorial designs can screen variables (e.g., reagent concentration, pH, temperature) to identify critical factors. For example, central composite designs were used to optimize histamine detection with phenyl isothiocyanate, achieving a detection limit of 0.36 µg/ml. For 5-Indanyl derivatives, this approach could refine synthesis or bioassay conditions by analyzing interactions between variables like triethylamine volume and buffer pH .
Q. What methodologies are recommended for evaluating the thermodynamic properties of this compound complexes?
- Methodological Answer : Calorimetric techniques, such as isothermal titration calorimetry (ITC), can measure binding constants and enthalpy changes. Studies on rare-earth isothiocyanate complexes utilized advanced calorimetry to assess stability and hydration effects. For 5-Indanyl derivatives, similar methods could quantify ligand-receptor interactions or solubility in aqueous/organic matrices .
Q. How can molecular docking and ADME studies assess the bioactivity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., Plasmodium falciparum cysteine protease). ADME predictions using tools like SwissADME assess bioavailability, while toxicity screening (e.g., ProTox-II) identifies potential risks. Substituents like hydroxy or acetate groups on the indanyl ring may enhance anti-malarial activity, as seen in methyl eugenol isothiocyanate derivatives .
Q. What strategies resolve contradictions in experimental data from different analytical techniques?
- Methodological Answer : Cross-validation using orthogonal methods (e.g., NMR, LC-MS, X-ray crystallography) ensures accuracy. For example, discrepancies in reaction yields may arise from impurities detected via HPLC but missed in NMR. Statistical tools (e.g., ANOVA) and uncertainty analysis (e.g., error propagation) help reconcile data variances. Documentation of instrument precision (e.g., ±0.0005 Da for HRMS) is critical .
Q. How can researchers design methodologies to investigate reaction mechanisms of this compound?
- Methodological Answer : Time-resolved GC or HPLC tracks intermediate formation. For 2-chloro-2-propenyl isothiocyanate, Gibbs free energy calculations identified rate-limiting steps. Applying this to 5-Indanyl derivatives, kinetic studies under varying temperatures and solvents (e.g., DMSO vs. THF) can elucidate rearrangement or degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
